![molecular formula C19H22N4O4 B2970199 6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371137-70-1](/img/structure/B2970199.png)

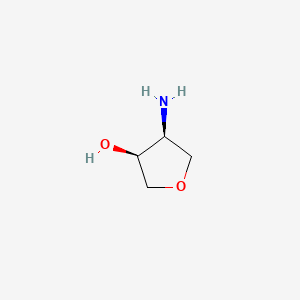

6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application is in the field of corrosion inhibition. Pyranopyrazole derivatives, including compounds similar to the specified chemical structure, have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These compounds showed high corrosion inhibition efficiency, attributed to their adsorption on the mild steel surface. The adsorption followed the Langmuir adsorption isotherm, and surface analysis techniques like SEM, EDX, and AFM provided insights into the inhibitor's protective layer on the steel surface. Additionally, Density Functional Theory (DFT) studies supported the experimental findings by providing a theoretical basis for the inhibitors' efficiency (Yadav et al., 2016).

Antimicrobial and Antitumor Activities

Derivatives of the compound have been explored for their biological activities. Notably, novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives have been synthesized and tested for in vitro antibacterial, anti-tuberculosis screening, and cytotoxicity. These studies revealed that some synthesized compounds exhibit promising antibacterial and anti-tuberculosis activities. In silico studies, including molecular docking and dynamics simulations, were performed to predict the bioavailability of these compounds and understand their binding affinities to target enzymes (Vasava et al., 2019).

Furthermore, research has delved into the synthesis of novel classes of pyrazolopyrano derivatives for their potential as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial properties, with some showing potent activity. This research underscores the potential of pyranopyrazole derivatives in developing new antimicrobial agents (El-ziaty et al., 2016).

Spectroscopic and Structural Investigations

The compound's derivatives have also been subject to spectroscopic and structural investigations to understand their properties better. One study focused on the spectral and structural properties of a synthetic analog, highlighting its synthesis efficiency and potential pharmaceutical importance. Experimental and computational analyses provided insights into the compound's vibrational frequencies and molecular interactions, suggesting its relevance in drug discovery (Kumar et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like taq polymerase and telomerase .

Mode of Action

Similar compounds have been reported to inhibit enzymes like taq polymerase and telomerase .

Biochemical Pathways

Similar compounds have been reported to trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation .

Result of Action

Similar compounds have been reported to have antimicrobial potential .

Propriétés

IUPAC Name |

6-amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-9(2)16-15-14(11(8-20)18(21)27-19(15)23-22-16)10-6-12(24-3)17(26-5)13(7-10)25-4/h6-7,9,14H,21H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXRGZIUDXGFHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)